3-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine
Description
3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a 3-methoxyphenyl group at position 6 and a sulfanyl-linked 3-(4-chlorophenyl)-1,2,4-oxadiazole moiety at position 2. The 1,2,4-oxadiazole ring is a five-membered heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry .
For example, sulfanyl linkages are often formed via nucleophilic substitution between thiols and halogenated precursors .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S/c1-26-16-4-2-3-14(11-16)17-9-10-19(24-23-17)28-12-18-22-20(25-27-18)13-5-7-15(21)8-6-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFKQJXEWPTVMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting 4-chlorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. This step often requires the use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
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Attachment of the Sulfanyl Group: : The oxadiazole intermediate is then reacted with a thiol compound, such as thiourea, to introduce the sulfanyl group. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (NaOH), under reflux conditions.
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Formation of the Pyridazine Ring: : The final step involves the cyclization of the intermediate with a suitable dicarbonyl compound, such as 3-methoxybenzoyl chloride, in the presence of a base like potassium carbonate (K2CO3). This step results in the formation of the pyridazine ring and the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the oxadiazole ring or the nitro group (if present). Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
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Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. This reaction often requires the use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a base such as potassium tert-butoxide (t-BuOK).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: DMSO, t-BuOK
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxadiazole derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 434.51 g/mol. The compound features a pyridazine core substituted with a sulfanyl group and an oxadiazole moiety, which are known to enhance biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer activity. The specific compound under discussion has been evaluated for its effects on various cancer cell lines. The following table summarizes findings related to its anticancer efficacy:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Inhibition of tubulin polymerization |
| HeLa (Cervical) | 4.8 | Induction of apoptosis |
| A549 (Lung) | 6.1 | Cell cycle arrest |
These results suggest that the compound may interfere with microtubule dynamics, a common target in cancer therapeutics, leading to cell cycle arrest and apoptosis in sensitive cell lines .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Preliminary studies have demonstrated effectiveness against several bacterial strains, as summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These findings indicate the potential of the compound as a lead structure for developing new antimicrobial agents .
Synthetic Applications
The unique structure of 3-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine allows it to serve as an important building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for creating more complex molecules.
Synthesis of Novel Derivatives
Researchers have utilized this compound in the synthesis of other biologically active derivatives by modifying the pyridazine or oxadiazole rings. For instance, reactions involving electrophilic substitutions have led to compounds with enhanced biological profiles .
Case Studies
Several case studies highlight the applications of this compound in real-world scenarios:
Case Study: Anticancer Drug Development
In a study published in a peer-reviewed journal, researchers synthesized and tested a series of pyridazine derivatives based on the original compound structure. The lead compound demonstrated superior efficacy against breast cancer cells compared to existing treatments, prompting further development into clinical trials .
Case Study: Antimicrobial Research
A collaborative research effort aimed at addressing antibiotic resistance utilized this compound as a scaffold for developing new antimicrobial agents. The derivatives synthesized showed promising activity against resistant strains of bacteria, suggesting potential clinical applications .
Mechanism of Action
The exact mechanism of action of 3-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the chlorophenyl group may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Further studies are needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Substituent Impact Analysis:
- Electron-Withdrawing Groups (e.g., Cl, CF₃): The 4-chlorophenyl group in the target compound may enhance binding to hydrophobic pockets in biological targets compared to ethyl or methoxy substituents .
- Electron-Donating Groups (e.g., OCH₃): The 3-methoxyphenyl group in the target compound likely improves solubility relative to nonpolar substituents like ethyl or methylsulfanyl .
- Bulkier Substituents (e.g., Ethyl, Trifluoromethyl): Compounds with bulkier groups (e.g., trifluoromethyl in ) exhibit higher molecular weights, which may reduce metabolic clearance rates .
Purity and Yield:
- Yields for analogues range from 30% to 72%, with purity exceeding 98% in most cases (e.g., 99.01% purity for compound 46 in ). These data suggest that the target compound’s synthesis would require optimized coupling conditions to achieve comparable efficiency.
Biological Activity
The compound 3-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine is a novel pyridazine derivative that has garnered attention due to its potential biological activities. This article reviews existing literature on its biological activity, including antimicrobial, anticancer, and other pharmacological properties.
The molecular formula of the compound is with a molecular weight of approximately 426.9 g/mol. The compound features a complex structure that includes a pyridazine core, an oxadiazole moiety, and a chlorophenyl group, which may contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that derivatives containing the oxadiazole and pyridazine rings exhibit significant antimicrobial properties. A study highlighted the antimicrobial efficacy of similar compounds against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for some derivatives .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 7b | 0.22 | Bactericidal |
| 10 | 0.25 | Bactericidal |
| S10 | 15.62 | Broad-spectrum |
Anticancer Activity
The anticancer potential of compounds with similar structural features has been investigated in various studies. For instance, thiazole-linked pyridazine derivatives have shown promising results in inhibiting cancer cell proliferation. The presence of electron-withdrawing groups like chlorine has been associated with enhanced antiproliferative activity .
Case Studies
- Study on Thiazole Derivatives : A series of thiazole-based compounds were tested for their cytotoxic effects on different cancer cell lines, revealing that the presence of a chlorophenyl group significantly increased the cytotoxicity against both A-431 and Bcl-2 Jurkat cells .
- Pyridazine Derivatives : Another investigation into pyridazine derivatives indicated that compounds with methoxy substitutions displayed elevated activity against colorectal cancer cell lines (HT29), suggesting that modifications at specific positions could enhance therapeutic efficacy .
The biological activities of the compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Some studies suggest that the compound may act as an inhibitor for certain kinases involved in cancer progression.
- Biofilm Disruption : The ability to inhibit biofilm formation in bacteria like Staphylococcus aureus indicates potential applications in treating resistant infections .
Q & A
Q. What are the standard synthetic routes for preparing 3-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine?
The compound is synthesized via multi-step heterocyclic chemistry. Key intermediates include the formation of the 1,2,4-oxadiazole ring through cyclization of amidoximes with carboxylic acid derivatives, followed by sulfanyl linkage introduction via nucleophilic substitution. A green approach using sodium hypochlorite as an oxidant for oxidative cyclization (yielding ~73% purity) is noted, with ethanol as a solvent and room-temperature conditions to minimize hazardous byproducts . Characterization typically involves NMR, HPLC, and mass spectrometry to confirm structural integrity.
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions, particularly the sulfanyl bridge and methoxyphenyl group. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity. X-ray crystallography, as applied to analogous triazolopyridine derivatives, resolves stereochemical ambiguities and validates bond lengths/angles (e.g., mean σ(C–C) = 0.003 Å in related structures) .
Q. What preliminary biological screening assays are applicable for this compound?
Initial pharmacological evaluation includes in vitro antibacterial assays (e.g., MIC determination against S. aureus and E. coli), leveraging protocols from structurally similar 1,2,4-triazole derivatives . Antiviral or anti-inflammatory potential may be screened using enzyme inhibition assays (e.g., COX-2 inhibition, as seen in pyridazine-based COX-2 inhibitors) .
Advanced Research Questions
Q. How can synthetic yields be optimized while maintaining scalability and sustainability?
Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (room temperature vs. reflux), and stoichiometry of oxidizing agents (e.g., NaOCl vs. DDQ) significantly impact yields. For example, NaOCl reduces toxic byproducts compared to Cr(VI) salts . Microwave-assisted synthesis or flow chemistry could enhance reaction efficiency, as demonstrated in triazolopyridine syntheses .
Q. How should researchers address contradictory data in pharmacological evaluations (e.g., varying IC₅₀ values across studies)?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, enzyme isoforms) or compound solubility. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and comparative studies using positive controls (e.g., ciprofloxacin for antibacterial assays) are essential. Computational docking studies can clarify target selectivity, as seen in COX-2 inhibitor design .
Q. What computational strategies predict the compound’s structure-activity relationships (SAR) and pharmacokinetics?
Molecular docking (e.g., AutoDock Vina) identifies binding modes with target proteins (e.g., bacterial DNA gyrase or COX-2 active sites). Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to correlate reactivity with bioactivity. In silico ADMET profiling (SwissADME, pkCSM) predicts bioavailability, metabolic stability, and toxicity risks .
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
Systematic SAR studies on analogs reveal critical pharmacophores. For example:
- Chlorophenyl vs. methoxyphenyl groups : Electron-withdrawing Cl enhances antibacterial activity, while methoxy improves solubility .
- Sulfanyl vs. sulfonyl linkages : Sulfonyl groups in oxadiazole derivatives increase metabolic stability but may reduce cell permeability .
Methodological Considerations
Q. What analytical techniques resolve crystallographic uncertainties in this compound?
Single-crystal X-ray diffraction (SCXRD) provides definitive proof of molecular geometry. For example, SCXRD of a related thiazolo-pyrrolo-pyrrole derivative confirmed bond angles (e.g., N–S–C = 104.5°) and torsional strain in fused heterocycles . Powder XRD and DSC assess polymorphic forms impacting solubility and stability.
Q. How can researchers mitigate oxidative degradation during storage?
Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways. Lyophilization or inert atmosphere storage (argon) preserves sulfanyl groups. Antioxidants (e.g., BHT) in formulation buffers may prevent radical-mediated decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
